molecular formula C14H21NO2 B255523 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide

2-(4-tert-butylphenoxy)-N,N-dimethylacetamide

Cat. No. B255523
M. Wt: 235.32 g/mol
InChI Key: LSSITOHPZHLFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N,N-dimethylacetamide, also known as BAPDMA, is a common reagent used in organic chemistry for the synthesis of various compounds. Its unique chemical structure makes it an important component in many research applications. In

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is not well understood. However, it is believed that the compound acts as a nucleophile in many reactions, attacking electrophilic centers in other molecules. 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is also known to form hydrogen bonds with other molecules, which can influence the reactivity of those molecules.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N,N-dimethylacetamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound, with low acute toxicity in animal studies. 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is also not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is its versatility as a reagent in organic chemistry. It is also relatively inexpensive and easy to synthesize. However, 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide does have some limitations in lab experiments. It can be difficult to handle due to its low solubility in many solvents, and it can also be sensitive to air and moisture.

Future Directions

There are many potential future directions for research involving 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide. One area of interest is the development of new synthetic methodologies using 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide as a reagent. Another area of interest is the use of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide as a surfactant in the production of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide and its potential biochemical and physiological effects.
Conclusion
In conclusion, 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is an important reagent in organic chemistry with a wide range of scientific research applications. Its unique chemical structure makes it a versatile component in the synthesis of various compounds. While its mechanism of action and potential biochemical and physiological effects are not well understood, 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is known to be a relatively non-toxic compound with low acute toxicity. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide in lab experiments and to explore new directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide involves the reaction of 4-tert-butylphenol with N,N-dimethylacetamide in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful attention to temperature and reaction time. The resulting product is a white crystalline solid that can be purified using standard laboratory techniques.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N,N-dimethylacetamide has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 2-(4-tert-butylphenoxy)-N,N-dimethylacetamide is also used as a surfactant in emulsion polymerization and as a stabilizer in the production of polyurethane foams.

properties

Product Name

2-(4-tert-butylphenoxy)-N,N-dimethylacetamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-6-8-12(9-7-11)17-10-13(16)15(4)5/h6-9H,10H2,1-5H3

InChI Key

LSSITOHPZHLFFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(C)C

Origin of Product

United States

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